molecular formula C10H14N2O4S B1584617 N,N-Diethyl-3-nitrobenzenesulfonamide CAS No. 6335-26-8

N,N-Diethyl-3-nitrobenzenesulfonamide

Cat. No. B1584617
CAS RN: 6335-26-8
M. Wt: 258.3 g/mol
InChI Key: HOGKOBQIINJDJM-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-nitrobenzenesulfonamide (DNBSA) is an organic compound that is used in a variety of scientific research applications due to its unique properties. It is a white crystalline solid that has a melting point of 63°C and a boiling point of 232°C. DNBSA has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Versatile Synthetic Method for Amines

N,N-Diethyl-3-nitrobenzenesulfonamide demonstrates significant versatility in the synthesis of secondary amines through the alkylation of N-monosubstituted nitrobenzenesulfonamides. This process, which can proceed either conventionally or under Mitsunobu conditions, allows for the production of N,N-disubstituted sulfonamides. The subsequent removal of the Ns group is achieved with soft nucleophiles via Meisenheimer complexes, yielding the corresponding secondary amines under mild conditions. This method stands out for its efficiency and versatility, presenting a significant advantage in the synthesis of linear and/or macrocyclic natural polyamines (T. Kan & T. Fukuyama, 2004).

Application in Solid-Phase Synthesis

The utility of N,N-Diethyl-3-nitrobenzenesulfonamide extends to solid-phase synthesis, where polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in diverse chemical transformations. These transformations include unusual rearrangements yielding a variety of privileged scaffolds. This review emphasizes the strategic applications of such intermediates, showcasing their role in expanding the chemical space through solid-phase synthesis (Veronika Fülöpová & M. Soural, 2015).

Catalytic Ozonation in Environmental Applications

N,N-Diethyl-3-nitrobenzenesulfonamide has been implicated in environmental applications, particularly in the catalytic ozonation for the degradation of nitrobenzene, a known environmental pollutant. The MnOx/GAC catalytic system, under various pH conditions, demonstrated an enhanced degradation efficiency for nitrobenzene, especially under lower pH conditions. This finding is contrary to ozonation alone, where higher pH aids in degradation due to hydroxyl radical formation. This research highlights the potential for using such sulfonamides in catalytic systems to improve the degradation of organic pollutants, offering insights into more effective and environmentally friendly remediation techniques (Jun Ma et al., 2005).

Biofilm Inhibition and Cytotoxicity

Recent studies on derivatives of N,N-Diethyl-3-nitrobenzenesulfonamide have explored their potential in inhibiting bacterial biofilms and assessing cytotoxicity. These derivatives displayed moderate biofilm inhibitory action against common bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting a promising avenue for the development of anti-biofilm agents. Additionally, the cytotoxicity assessment of these compounds indicated mild effects, underscoring the importance of further research in this area to explore their therapeutic potential (M. Abbasi et al., 2020).

properties

IUPAC Name

N,N-diethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGKOBQIINJDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282990
Record name N,N-Diethyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-3-nitrobenzenesulfonamide

CAS RN

6335-26-8
Record name 6335-26-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethylamine (2.4 g) was dissolved in pyridine (15 ml) and 3-nitrobenzenesulfonyl chloride (6.7 g) was added, followed by stirring at 50° C. for 2 hours. The residue obtained by an evaporation of pyridine under a reduced pressure was dissolved in methylene chloride (150 ml), washed with water, 1N hydrochloric acid, water, and saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate. Evaporation of the solvent under a reduced pressure gave N,N-diethyl-3-(nitro)benzenesulfonamide (4.0 g).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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